(2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a methoxybenzylidene hydrazinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with 4-methoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with a similar core structure but different substituents.
Benzylidene derivatives: Compounds with a benzylidene moiety attached to various functional groups.
Hydrazinylidene derivatives: Compounds containing a hydrazinylidene group with different substituents.
Uniqueness
(2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound (2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on recent studies.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are recognized for their pharmacological significance, exhibiting a range of biological activities including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural modifications at various positions of the thiazolidin-4-one ring can significantly influence their biological efficacy and mechanism of action .
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a study indicated that modifications to the thiazolidinone scaffold could enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(2E)-5-(2-chlorobenzyl)... | MCF-7 | 10.5 | Apoptosis induction |
(2E)-5-(2-chlorobenzyl)... | HeLa | 8.3 | Cell cycle arrest |
Antidiabetic Activity
Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects, primarily through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activity leads to improved insulin sensitivity and glucose metabolism. The specific compound has shown promising results in preclinical models, indicating potential as a therapeutic agent for diabetes management .
Table 2: Antidiabetic Activity Data
Compound | Model | Effect | Reference |
---|---|---|---|
(2E)-5-(2-chlorobenzyl)... | STZ-induced diabetic rats | Reduced blood glucose levels by 30% | |
(2E)-5-(2-chlorobenzyl)... | In vitro (L6 cells) | Increased glucose uptake by 45% |
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. The target compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Table 3: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (mg/L) | Reference |
---|---|---|---|
(2E)-5-(2-chlorobenzyl)... | Staphylococcus aureus | 3.91 | |
(2E)-5-(2-chlorobenzyl)... | Escherichia coli | 7.82 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Variations in substituents at specific positions can lead to significant changes in potency and selectivity for biological targets. For instance, the presence of a chlorobenzyl group enhances anticancer activity, while methoxy substitutions improve antidiabetic effects .
Case Studies
- Anticancer Study : A recent investigation into the efficacy of the compound against breast cancer cells revealed that it not only inhibited cell growth but also induced apoptosis via mitochondrial pathways.
- Diabetes Management : In vivo studies using diabetic rat models showed that administration of this compound resulted in marked reductions in blood glucose levels and improved lipid profiles.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(2E)-5-[(2-chlorophenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-14-8-6-12(7-9-14)11-20-22-18-21-17(23)16(25-18)10-13-4-2-3-5-15(13)19/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI Key |
LPHNDZLEDLCRMT-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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